6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Description
Properties
IUPAC Name |
6-[2-(hydroxymethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-6-5-10(15)7-13-12/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREDIKVQUOCMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692456 | |
| Record name | 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-91-2 | |
| Record name | 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Halogenation of Pyridine Derivatives
Cross-Coupling Reactions for Aryl Group Introduction
Suzuki-Miyaura Coupling
The integration of the 2-(hydroxymethyl)phenyl moiety at C6 necessitates palladium-catalyzed cross-coupling.
Representative Procedure:
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Substrate: 6-Bromo-3-hydroxypyridine
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Coupling Partner: 2-(Hydroxymethyl)phenylboronic acid
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Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv)
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Solvent: Dimethoxyethane (DME)/H₂O (4:1)
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Workup: Filtration through Celite®, extraction with ethyl acetate, and silica gel chromatography.
Analytical Data:
Limitations:
Ullmann-Type Coupling for Electron-Deficient Systems
For substrates resistant to Suzuki conditions, copper-mediated couplings offer an alternative.
Optimized Protocol:
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Substrate: 6-Iodo-3-hydroxypyridine
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Coupling Partner: 2-(Hydroxymethyl)phenol
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Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
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Base: Cs₂CO₃ (3 equiv)
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Solvent: Dimethylformamide (DMF)
Advantages:
Oxidation-Reduction Sequences for Hydroxymethyl Installation
Reduction of Benzaldehyde Precursors
The hydroxymethyl group on the phenyl ring can be introduced via reduction of a ketone or aldehyde intermediate.
Sodium Borohydride Reduction:
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Substrate: 6-[2-Formylphenyl]pyridin-3-ol
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Reducing Agent: NaBH₄ (2 equiv) in methanol
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Conditions: 0°C to room temperature, 2 hours
Safety Note:
-
Exothermic reaction requires controlled addition to prevent over-reduction.
Manganese Dioxide Oxidation of Alcohols
Conversely, oxidation of benzyl alcohol derivatives to aldehydes may be necessary for intermediate steps.
Oxidation Protocol (Ambeed, 2020):
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Substrate: 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
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Oxidizing Agent: MnO₂ (2.5× weight)
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Solvent: Isopropyl alcohol (i-PrOH)
Application:
Protective Group Strategies
Silyl Ether Protection of Hydroxyl Groups
To prevent undesired side reactions during coupling steps, hydroxyl groups often require protection.
Protection with TBDMS-Cl:
-
Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv), imidazole (2 equiv)
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Solvent: Dichloromethane (DCM)
Efficiency:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | 60–65 | >98 | High regioselectivity, mild conditions | Boronic acid instability |
| Ullmann Coupling | 50–55 | 95 | No protection required | High catalyst loading, long reaction time |
| Halogenation-Hydrolysis | 70–80 | 97 | Scalable, cost-effective | Limited to specific halogen positions |
Scalability and Industrial Considerations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
Types of Reactions
6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 6-[2-(Carboxymethyl)phenyl]pyridin-3-ol.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. Additionally, the phenyl and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyridine Derivatives
Key Observations :
Key Observations :
- Limited data on boiling/melting points highlight the need for experimental characterization.
- Hydroxymethyl-containing derivatives like 6-(Hydroxymethyl)pyridin-3-ol exhibit multiple hazards (e.g., skin/eye irritation), suggesting similar risks for the target compound .
Q & A
Q. What are the established synthetic routes for 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Hydroxymethylation : Reacting pyridin-3-ol derivatives with formaldehyde under basic conditions (e.g., NaOH) at reflux temperatures .
- Reduction of Formyl Precursors : Reducing 2-(formyl)pyridin-3-ol using NaBH₄ in methanol/ethanol at room temperature .
Yield optimization requires careful control of solvent polarity (e.g., DMSO for fluorination reactions) and temperature. For example, NaBH₄ reductions in alcoholic solvents achieve >90% yield under inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm hydroxymethyl (-CH₂OH) and hydroxyl (-OH) group positions on the pyridine ring. Aromatic protons typically appear between δ 6.5–8.5 ppm .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the hydroxymethyl group .
- Light and Oxidants : Protect from UV light and avoid contact with strong oxidants (e.g., KMnO₄) to prevent degradation .
- Temperature : Long-term storage at –20°C in amber vials minimizes thermal decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions of this compound?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors:
- Electron-Deficient Pyridine Ring : The hydroxyl group at position 3 activates the ortho position for electrophilic substitution. Computational DFT studies show enhanced electron density at C4, favoring reactions with acyl chlorides or alkyl halides .
- Steric Hindrance : Bulky substituents on the hydroxymethyl group (e.g., trifluoromethyl) direct nucleophiles to less hindered positions, validated by kinetic isotope effect studies .
Q. How can in vitro and in silico approaches be integrated to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., GSK-3β) using fluorescence polarization assays. IC₅₀ values correlate with substituent electronegativity (e.g., fluoro groups enhance binding) .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins. Molecular dynamics simulations (AMBER) predict stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictory data regarding the biological activity of structural analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations (e.g., 3-chloro vs. 3-fluoro) using standardized assays (e.g., MTT for cytotoxicity) .
- Meta-Analysis : Apply multivariate regression to published datasets, adjusting for variables like cell line heterogeneity or assay conditions .
Example: A 2023 study resolved discrepancies in anticancer activity by identifying solvent polarity (DMSO vs. ethanol) as a confounding factor .
Q. How do computational chemistry methods enhance the understanding of this compound's electronic properties?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), predicting reactivity toward electrophiles .
- AIM Analysis : Topological analysis of electron density maps reveals intramolecular hydrogen bonds (O–H···N), stabilizing the planar conformation .
- Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic attack sites, corroborated by experimental substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
